molecular formula C11H13BrF3N3 B1469210 1-(6-Bromopyridin-2-yl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1486426-73-6

1-(6-Bromopyridin-2-yl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B1469210
CAS No.: 1486426-73-6
M. Wt: 324.14 g/mol
InChI Key: YOMDRVADNPSCFM-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a bromopyridine moiety and a trifluoroethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-2-yl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6-position of the pyridine ring.

    Formation of Trifluoroethylpiperazine: The trifluoroethyl group is introduced by reacting piperazine with 2,2,2-trifluoroethyl bromide under basic conditions.

    Coupling Reaction: The bromopyridine and trifluoroethylpiperazine intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-2-yl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

1-(6-Bromopyridin-2-yl)-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

    Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biological processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloropyridin-2-yl)-4-(2,2,2-trifluoroethyl)piperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(6-Fluoropyridin-2-yl)-4-(2,2,2-trifluoroethyl)piperazine: Similar structure but with a fluorine atom instead of bromine.

    1-(6-Iodopyridin-2-yl)-4-(2,2,2-trifluoroethyl)piperazine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(6-Bromopyridin-2-yl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogens

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)-4-(2,2,2-trifluoroethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3N3/c12-9-2-1-3-10(16-9)18-6-4-17(5-7-18)8-11(13,14)15/h1-3H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMDRVADNPSCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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